Sulfamoyl N‑Alkyl Substitution Pattern: Butyl/Ethyl vs. Diethyl – Computational Lipophilicity and Flexibility Comparison
The target compound bears an asymmetric butyl/ethyl pair on the sulfamoyl nitrogen, whereas the commercially abundant comparator 4‑(diethylsulfamoyl)‑N‑(5,7‑dimethyl‑1,3‑benzothiazol‑2‑yl)benzamide (PubChem CID 4089987) carries a symmetric diethyl substitution. Computed XLogP3‑AA values are 4.0 for the target compound and 4.2 for the diethyl analogue, giving a ΔlogP of −0.2 units; the rotatable bond count is 8 versus 6, respectively, conferring greater conformational freedom on the target molecule [1][2]. These differences are consistent with the known SAR observation that mixed‑alkyl sulfamoyl groups can provide a finer balance between hydrophobicity and entropic penalty upon binding, a parameter that has been shown to influence target residence time in FAAH‑inhibitor series [3].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) and rotatable bond count |
|---|---|
| Target Compound Data | XLogP3‑AA = 4.0; Rotatable bonds = 8 |
| Comparator Or Baseline | 4‑(diethylsulfamoyl)‑N‑(5,7‑dimethyl‑1,3‑benzothiazol‑2‑yl)benzamide (PubChem CID 4089987): XLogP3‑AA = 4.2; Rotatable bonds = 6 |
| Quantified Difference | ΔXLogP = −0.2; ΔRotatable bonds = +2 |
| Conditions | Values computed by XLogP3 3.0 and Cactvs 3.4.8.24 as deposited in PubChem (release 2025.09.15). |
Why This Matters
When sourcing a building block for a medicinal chemistry programme, a ΔlogP of −0.2 and an increase of two rotatable bonds can translate into measurable changes in aqueous solubility, membrane permeability, and target binding kinetics, making the butyl/ethyl variant a rationally distinct choice for SAR exploration.
- [1] PubChem Compound Summary for CID 18585533, N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 4089987, 4-(diethylsulfamoyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide. National Center for Biotechnology Information (2024). View Source
- [3] Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2009). Discovery and Characterization of a Highly Selective FAAH Inhibitor that Reduces Inflammatory Pain. Chemistry & Biology, 16(4), 411‑420. (Referenced for class‑level SAR of benzothiazole sulfonamide FAAH inhibitors; compound 1 and analogue 3 contain related sulfamoyl‑benzothiazole architecture.) View Source
